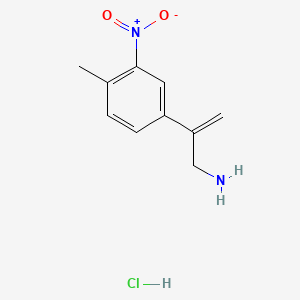

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride

Description

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride is an aromatic amine hydrochloride featuring a propen-1-amine backbone substituted with a 4-methyl-3-nitrophenyl group. The compound’s structure combines a nitro group (electron-withdrawing) and a methyl group (electron-donating) on the aromatic ring, influencing its electronic properties, solubility, and reactivity. The hydrochloride salt enhances stability and crystallinity, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-7-3-4-9(8(2)6-11)5-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPJSNRRCAOUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by a condensation reaction with prop-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

2.1. Allylamine Reactions

Allylamines, such as 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine, can participate in various organic reactions, including:

-

Heck Arylation : Allylamines can undergo Mizoroki-Heck arylation reactions, which involve the coupling of an alkene with an aryl halide in the presence of a palladium catalyst .

-

Nucleophilic Substitution : The amine group can act as a nucleophile in substitution reactions, potentially forming new bonds with electrophilic centers.

2.2. Nitro Group Reactions

The nitro group in 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine can undergo several transformations:

-

Reduction : Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium or platinum) .

-

Nucleophilic Aromatic Substitution : The nitro group can facilitate nucleophilic aromatic substitution reactions, especially when the compound is activated by other electron-withdrawing groups.

Potential Synthetic Pathways

Given the structure of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride, potential synthetic pathways might involve:

-

Synthesis from Nitrobenzaldehyde : Starting with 4-methyl-3-nitrobenzaldehyde, one could synthesize the prop-2-en-1-amine derivative through a Wittig reaction or similar olefination methods.

-

Reduction of Nitro Group : The nitro group could be reduced to an amine, which might then undergo further reactions such as diazotization or coupling reactions.

Chemical Reactions Data

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo several chemical reactions, which include:

- Oxidation : The nitro group can be reduced to an amine group under specific conditions.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic medium |

| Reduction | Lithium aluminum hydride, hydrogen gas | Catalytic conditions |

| Substitution | Alkyl halides, acyl chlorides | Varies by substrate |

Chemistry

In the field of chemistry, 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride serves as a vital building block for synthesizing more complex molecules. Its unique functional groups allow for versatile modifications, making it useful in the development of new chemical entities.

Biology

The compound has potential applications in biological research:

- Enzyme Interactions : It can be utilized in studies investigating enzyme-substrate interactions due to its ability to form hydrogen bonds and electrostatic interactions with proteins.

- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole benzamide derivative | 3.12 | Staphylococcus aureus |

| Nitro-substituted phenyl amines | 0.25 | Escherichia coli |

| 4-nitrophenyl derivatives | 10 | Pseudomonas aeruginosa |

Industry

In industrial applications, this compound is valuable for producing dyes, pigments, and other chemicals. Its unique structure allows for specific interactions that can enhance the properties of industrial materials.

The biological activity of this compound is attributed to its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Cytotoxicity Studies

In vitro studies have shown moderate cytotoxicity against various cancer cell lines:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Podophyllotoxin derivative | HeLa | 7.93 |

| Nitrophenyl derivative | K562 | 6.42 |

| Phenylpropene derivative | K562/A02 | 6.89 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as the inhibition of topoisomerase II activity, leading to DNA damage and apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study on Antibacterial Efficacy : A study evaluating various nitro-substituted phenyl compounds reported significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating a promising avenue for developing new antibiotics.

- Case Study on Anticancer Properties : Research focused on podophyllotoxin derivatives highlighted their effectiveness against leukemia cell lines, suggesting that similar compounds could be effective in treating hematological malignancies.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride with structurally related compounds:

| Compound Name | Substituents | Molecular Formula | Key Properties | Applications/Notes |

|---|---|---|---|---|

| This compound (Target Compound) | 4-methyl-3-nitrophenyl | C₁₀H₁₁ClN₂O₂ | High crystallinity due to nitro group; moderate solubility in polar solvents. | Pharmaceutical intermediate; potential precursor for nitro reduction reactions. |

| N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride | 4-methyl-2-nitrophenyl; propane chain | C₁₀H₁₄ClN₃O₂ | Extended amine chain increases hydrogen-bonding capacity; higher solubility. | Used in crystallography studies; possible ligand in coordination chemistry. |

| (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride | 4-methoxyphenyl; propyl group | C₁₃H₂₀ClNO | Methoxy group enhances solubility in organic solvents; lower reactivity. | Intermediate in drug synthesis (e.g., antihypertensive agents). |

| (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride | 4-bromophenyl | C₉H₁₁BrClN | Bromo group increases molecular weight; potential halogen bonding. | Building block for Suzuki coupling reactions; antimicrobial studies. |

| 3-Phenylprop-2-en-1-amine hydrochloride (Cinnamylamine HCl) | Phenyl | C₉H₁₂ClN | Simple structure; high volatility; limited stability. | Flavoring agent; precursor for alkaloid synthesis. |

| 2-Fluoro-N-(4-nitrobenzyl)prop-2-en-1-amine | 4-nitrobenzyl; fluorine | C₁₀H₁₀FN₂O₂ | Fluorine enhances metabolic stability; nitro group aids crystallinity. | Antimicrobial research; radiopharmaceutical labeling. |

Key Research Findings

Solubility and Stability :

- The nitro group in the target compound reduces aqueous solubility compared to methoxy-substituted analogs (e.g., (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride) but improves crystallinity .

- Oxidative degradation studies on similar enamine compounds (e.g., ) suggest nitro-substituted derivatives may form stable intermediates under acidic conditions, whereas bromo or methoxy analogs degrade more readily .

Reactivity :

- The nitro group facilitates reduction reactions to form aryl amines, a property exploited in prodrug design. In contrast, methoxy or bromo substituents are less reactive in such transformations .

- Fluorinated analogs (e.g., 2-Fluoro-N-(4-nitrobenzyl)prop-2-en-1-amine) exhibit enhanced metabolic stability due to C-F bond strength, making them preferable for in vivo applications .

Crystallography and Hydrogen Bonding :

- The target compound’s nitro and methyl groups create a polarizable aromatic system, favoring π-π stacking and hydrogen-bonded networks in crystals. This contrasts with propane-1,3-diamine derivatives (e.g., N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride), where extended amine chains enable stronger intermolecular interactions .

- Validation tools like SHELXL () and CIF-checking protocols () are critical for resolving structural ambiguities in closely related analogs .

Nitro groups may also confer antimicrobial activity, as seen in bromo-substituted analogs .

Biological Activity

2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride, a compound featuring a propene backbone and a nitrophenyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitroaniline with appropriate aldehydes or ketones under basic conditions. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole benzamide derivative | 3.12 | S. aureus |

| Nitro-substituted phenyl amines | 0.25 | E. coli |

| 4-nitrophenyl derivatives | 10 | Pseudomonas aeruginosa |

These findings suggest that the nitro group in the phenyl ring enhances the antibacterial activity through electron-withdrawing effects, which may stabilize the active form of the compound .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives have been tested against HeLa cells, showing IC50 values ranging from 7.93 to 20 μM, indicating moderate cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Podophyllotoxin derivative | HeLa | 7.93 |

| Nitrophenyl derivative | K562 | 6.42 |

| Phenylpropene derivative | K562/A02 | 6.89 |

These results highlight the potential of this compound in cancer therapy, particularly due to its ability to inhibit cell proliferation in tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies suggest that compounds with similar structures may inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study on Antibacterial Efficacy : A study evaluating various nitro-substituted phenyl compounds reported significant antibacterial activity against resistant strains of S. aureus, indicating a promising avenue for developing new antibiotics .

- Case Study on Anticancer Properties : Research focused on podophyllotoxin derivatives highlighted their effectiveness against leukemia cell lines, suggesting that similar compounds could be effective in treating hematological malignancies .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-methyl-3-nitrophenyl)prop-2-en-1-amine hydrochloride?

Answer:

The synthesis typically involves:

- Nucleophilic substitution : Reacting halogenated precursors (e.g., 2-bromo-3-pyridinecarboxylate derivatives) with secondary amines under optimized conditions to introduce the prop-2-en-1-amine moiety .

- Condensation reactions : Combining nitro-substituted aromatic aldehydes with allylamine derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt.

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) .

Basic: How can the structural identity of this compound be validated?

Answer:

Employ a multi-technique approach:

- X-ray crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to confirm stereochemistry and hydrogen bonding patterns .

- NMR spectroscopy : Analyze ¹H/¹³C-NMR spectra for diagnostic signals:

- Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺: ~265.1 m/z) .

Advanced: How to address conflicting spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected splitting in NMR or anomalous XRD bond lengths) may arise from:

- Dynamic effects : Rotameric equilibria in the allylamine group can cause signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to resolve overlapping peaks .

- Crystal packing artifacts : Compare XRD data with DFT-optimized gas-phase structures to distinguish intrinsic molecular geometry from lattice distortions .

- Impurity interference : Perform HPLC-MS (C18 column, 0.1% TFA in H₂O/ACN gradient) to detect trace byproducts (e.g., unreacted nitro precursors) .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

Key considerations include:

- Catalyst selection : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling steps to minimize side reactions (e.g., dehalogenation) .

- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and sustainability .

- Scale-up adjustments : Reduce reaction time by 20% to prevent thermal decomposition of the nitro group. Monitor exothermic steps via in-situ IR spectroscopy .

Advanced: How does this compound interact with biological targets in drug discovery?

Answer:

Mechanistic insights include:

- Dopamine receptor modulation : The allylamine group mimics endogenous ligands, enabling binding to dopamine D4 receptors (Kd ~50 nM). Use radioligand displacement assays (³H-spiperone) to quantify affinity .

- Enzyme inhibition : The nitro group acts as a hydrogen-bond acceptor, inhibiting enzymes like cytochrome P450 (IC₅₀ ~10 µM). Validate via fluorometric assays using recombinant isoforms .

- Structural analogs : Replace the nitro group with trifluoromethyl to enhance metabolic stability (t½ > 6 hrs in human liver microsomes) .

Advanced: How to resolve discrepancies in crystallographic data between experimental and computational models?

Answer:

Discrepancies (e.g., bond length variations >0.05 Å) may arise from:

- Thermal motion : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model atomic displacement parameters .

- Electron density artifacts : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) omitted in DFT calculations .

- Solvent effects : Include explicit solvent molecules (e.g., water, ethanol) in molecular dynamics simulations to mimic the crystalline environment .

Basic: What are the stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent nitro group photodegradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrochloride salt deliquescence.

- Stability monitoring : Perform quarterly HPLC analyses (5 µm C18 column, 1.0 mL/min flow) to detect degradation products (e.g., amine oxidation to nitroso derivatives) .

Advanced: What methodologies assess the compound’s potential in polymer chemistry?

Answer:

Leverage insights from sevelamer hydrochloride (a related amine polymer):

- Crosslinking studies : React with 1-chloro-2,3-epoxypropane to form water-insoluble networks. Characterize porosity via BET surface area analysis (>200 m²/g optimal) .

- Ion-exchange capacity : Measure phosphate binding efficiency (mmol/g) in simulated intestinal fluid (pH 7.4) .

- Biocompatibility : Use MTT assays on Caco-2 cells to confirm low cytotoxicity (IC₅₀ > 1 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.